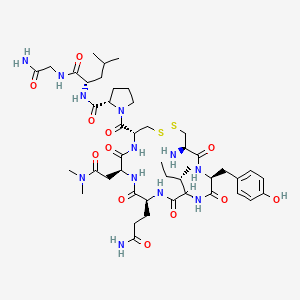

Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

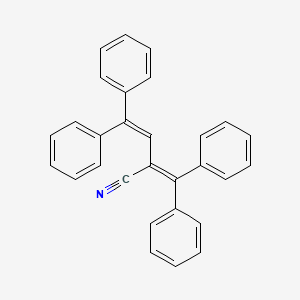

Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, is a modified form of the naturally occurring peptide hormone oxytocin. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and the period after childbirth . The modified version, (N(4), N(4)-dimethyl-asn)(5)-, involves the dimethylation of the asparagine residue at the fifth position, which can alter its biological activity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin and its analogs, including (N(4), N(4)-dimethyl-asn)(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:

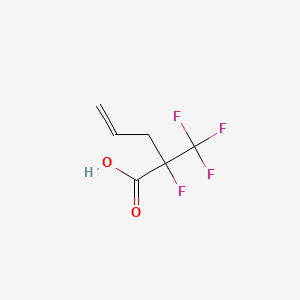

Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of oxytocin analogs involves large-scale SPPS, followed by purification and lyophilization. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Oxytocin and its analogs can undergo various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized or reduced.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various oxytocin analogs with modified biological activities and stability profiles .

Aplicaciones Científicas De Investigación

Oxytocin and its analogs have a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in social behavior, stress response, and reproductive functions.

Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery.

Mecanismo De Acción

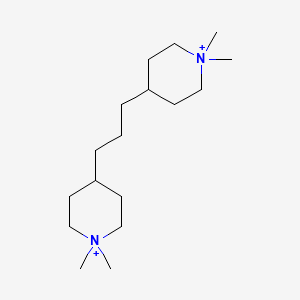

Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling pathways result in various physiological effects, including uterine contractions and milk ejection .

Comparación Con Compuestos Similares

Oxytocin is structurally similar to other neuropeptides like vasopressin, which also has a cyclic nonapeptide structure. oxytocin and vasopressin have different amino acid sequences and physiological functions. Oxytocin primarily influences social bonding and reproductive functions, while vasopressin regulates water retention and blood pressure .

List of Similar Compounds

Vasopressin: A peptide hormone involved in water retention and blood pressure regulation.

Demoxytocin: An oxytocin analog with similar uterotonic properties.

Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.

Propiedades

Número CAS |

70232-18-7 |

|---|---|

Fórmula molecular |

C45H70N12O12S2 |

Peso molecular |

1035.2 g/mol |

Nombre IUPAC |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H70N12O12S2/c1-7-24(4)37-44(68)50-28(14-15-34(47)59)40(64)52-31(19-36(61)56(5)6)41(65)54-32(22-71-70-21-27(46)38(62)51-30(42(66)55-37)18-25-10-12-26(58)13-11-25)45(69)57-16-8-9-33(57)43(67)53-29(17-23(2)3)39(63)49-20-35(48)60/h10-13,23-24,27-33,37,58H,7-9,14-22,46H2,1-6H3,(H2,47,59)(H2,48,60)(H,49,63)(H,50,68)(H,51,62)(H,52,64)(H,53,67)(H,54,65)(H,55,66)/t24-,27-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |

Clave InChI |

PRPLZOFBGSWCED-SHEQQOOASA-N |

SMILES isomérico |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)

![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)

![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)